molecular formula C16H14N4O5S2 B2950484 ethyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 864926-98-7

ethyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2950484
CAS No.: 864926-98-7
M. Wt: 406.43
InChI Key: OIIYBMHVEKUNDA-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:

  • Ethyl ester at position 4.
  • Cyano group at position 3, enhancing electronic delocalization.
  • 5-Nitrothiophene-2-carboxamido substituent at position 2, introducing strong electron-withdrawing effects.

Properties

IUPAC Name

ethyl 3-cyano-2-[(5-nitrothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S2/c1-2-25-16(22)19-6-5-9-10(7-17)15(27-12(9)8-19)18-14(21)11-3-4-13(26-11)20(23)24/h3-4H,2,5-6,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIYBMHVEKUNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H11N3O6S2
  • Molecular Weight : 357.37 g/mol

The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated the potential of this compound in inhibiting cancer cell proliferation. For instance, in vitro assays revealed significant cytotoxic effects against various cancer cell lines. The IC50 values for the compound were reported as follows:

Cell LineIC50 (µM)
HepG221.00
MCF-726.10
Normal Cell (W-38)32.50

The selectivity index against normal cells indicates a promising therapeutic window for anticancer applications.

The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Molecular docking studies suggest that the compound binds effectively to the vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis.

Case Studies

  • Inhibition of VEGFR : A study conducted by researchers aimed to evaluate the binding affinity of this compound to VEGFR using molecular dynamics simulations and docking studies. Results indicated a strong binding affinity with an estimated IC50 value of 65 nM, suggesting its potential as an antiangiogenic agent .
  • Cytotoxicity Profile : In a comparative study assessing various thiophene derivatives, this compound exhibited superior cytotoxicity against HepG2 and MCF-7 cells compared to other derivatives tested .

Safety and Toxicity Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis indicates that the compound possesses favorable pharmacokinetic properties with low toxicity profiles in preliminary assessments. However, further toxicological studies are warranted to confirm these findings before clinical applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 2

The substituent at position 2 significantly influences electronic properties, solubility, and biological activity. Below is a comparative analysis:

Table 1: Substituent Effects and Key Properties
Compound Name/Structure Substituent at Position 2 Key Characteristics Reference
Ethyl 3-cyano-2-(5-nitrothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6-carboxylate 5-Nitrothiophene-2-carboxamido Strong electron-withdrawing nitro group; potential for high reactivity and polarity. -
Ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6-carboxylate 5-Bromothiophene-2-carboxamido Moderate electron-withdrawing bromine; may enhance lipophilicity.
Ethyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6-carboxylate (3b) 3,4,5-Trimethoxyphenylamino Electron-donating methoxy groups; antitubulin activity reported.
Ethyl 3-cyano-2-(furan-2-carboxamido)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate Furan-2-carboxamido Oxygen-containing heterocycle; potential for hydrogen bonding.

Impact of Ester Groups

The alkyl chain length in the ester moiety (ethyl vs. methyl) affects crystallinity and solubility:

Table 2: Ester Group Comparison
Compound Ester Group Melting Point (°C) Yield (%) Biological Activity Reference
Methyl ester derivative (3a) Methyl 180–181 58 Antitubulin agent
Ethyl ester derivative (3b) Ethyl 134–136 51 Antitubulin agent

The ethyl ester (3b) exhibits a lower melting point than the methyl analogue (3a), suggesting reduced crystallinity. Both show moderate yields (~50–60%), typical for multi-step heterocyclic syntheses.

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